molecular formula C12H18N2O5 B1221011 4-O-Ethylthymidine CAS No. 59495-22-6

4-O-Ethylthymidine

Cat. No.: B1221011
CAS No.: 59495-22-6
M. Wt: 270.28 g/mol
InChI Key: QZVVYDMWOGPALV-IVZWLZJFSA-N
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Description

4-O-Ethylthymidine is a mutagenic base analogue . It is used in the preparation of oligonucleotides . The presence of 4-O-ethylthymine in human lung DNA is a potential biomarker for tobacco smoking-associated cancers .


Synthesis Analysis

The synthesis of this compound containing oligonucleotides requires the preparation of an appropriate derivative . The solid-phase phosphite-triester methodology is used for this purpose . The 5’-0-(dimethoxytrityl)-4-0-ethylthymidine N,N-diisopropyl-O-cyanoethyl phosphoramidite is prepared starting with DMT-T . The preparation of the 4-0-ethylthymidine derivative is done by displacement of the triazolo group of 5’-O-(dimethoxytrityl)-4-(1,2,4-triazolyl)thymidine with sodium ethoxide .


Chemical Reactions Analysis

The preparation of this compound involves chemical reactions such as the displacement of the triazolo group of 5’-O-(dimethoxytrityl)-4-(1,2,4-triazolyl)thymidine with sodium ethoxide .

Scientific Research Applications

DNA Alkylation Studies

4-O-Ethylthymidine has been a focus in studies related to DNA alkylation. For example, research has shown that oxygens in DNA are major targets for ethylnitrosourea in normal and xeroderma pigmentosum fibroblasts and fetal rat brain cells. This study found that pyrimidine oxygen atoms, including O4-ethylthymidine, are significant sites of reaction in cells treated with ethylnitrosourea, indicating its role in DNA alkylation processes (Singer et al., 1978).

Carcinogenesis Research

This compound is also studied in carcinogenesis research. The formation by diethylnitrosamine and persistence of O4-ethylthymidine in rat liver DNA in vivo has been investigated, showing its significance in liver carcinogenesis. This study noted that the persistence of O4-ethylthymidine, rather than the rapid removal of O6-ethylguanine, favors these miscoding base adducts as relevant molecular lesions in rat liver carcinogenesis (Scherer et al., 1980).

Antiviral Agent Development

Research into antiviral agents has also involved this compound. A series of 4'alpha-branched thymidines, including 4'-ethylthymidine, was synthesized and evaluated as potential antiviral agents. These compounds exhibited potent anti-HSV-1 and anti-HIV-1 activities with no significant cytotoxicity, indicating the potential of this compound derivatives in antiviral therapy (Sugimoto et al., 1999).

Smoking-Related Research

In the context of smoking-related research, studies have identified the formation of O4-ethylthymidine in human lung tissue. This study aimed to explore associations between levels of O4-ethylthymidine and smoking status, suggesting its use as a potential biomarker for smoking-related DNA damage (Anna et al., 2011).

Biomonitoring Studies

This compound has been utilized in biomonitoring studies, particularly in the context of smoking-related DNA damage. A modified immunoenriched assay for O4-ethylthymidine detection has been developed for studying DNA ethylation in the target organs of smokers, indicating the utility of this compound in biomonitoring (Godschalk et al., 2002).

Mechanism of Action

The carcinogenicity of N-nitroso alkylating agents such as nitrosoureas and nitrosoamines is believed to be mediated by some products of alkylation of the nucleobases of DNA in particular 6-0-alkylguanine and 4-0-alkylthymine . The presence of an adduct may cause misincorporation of an incorrect base and/or frameshift mutations .

Future Directions

Smoking-related O(4)-ethylthymidine formation in human lung DNA is a potential biomarker for tobacco smoking-associated cancers, with high persistence in target tissue . This suggests that it could be used in the future for the detection and prevention of tobacco-related cancers.

Properties

IUPAC Name

4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-3-18-11-7(2)5-14(12(17)13-11)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVVYDMWOGPALV-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)N(C=C1C)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC(=O)N(C=C1C)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974895
Record name 1-(2-Deoxypentofuranosyl)-4-ethoxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59495-22-6
Record name O4-Ethylthymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59495-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O(4)-Ethylthymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059495226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-ethoxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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